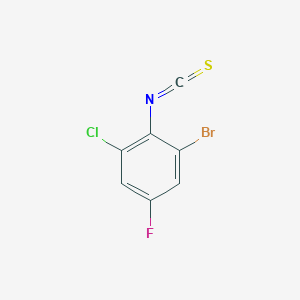
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate typically involves the reaction of 2-Bromo-6-chloro-4-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: The isothiocyanate group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This reactivity is exploited in proteomics research to label and study proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloro-6-fluorophenyl isothiocyanate: Similar in structure but with different positional isomers.
4-Fluorophenyl isothiocyanate: Lacks the bromine and chlorine substituents.
2-Bromophenyl isothiocyanate: Lacks the chlorine and fluorine substituents.
Uniqueness
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is unique due to the presence of multiple halogen substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable tool in biochemical research for studying complex molecular interactions .
Propiedades
Fórmula molecular |
C7H2BrClFNS |
|---|---|
Peso molecular |
266.52 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
Clave InChI |
RUHRYERCZVKHQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N=C=S)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


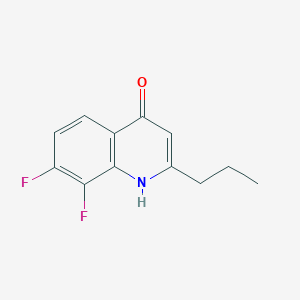
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)


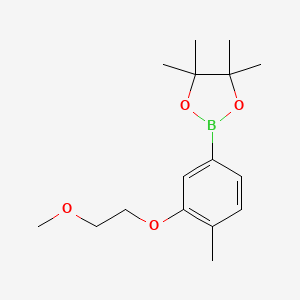

![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)
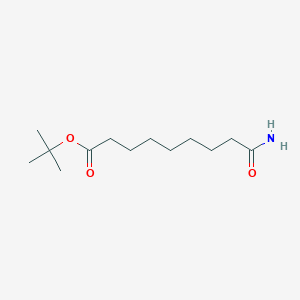
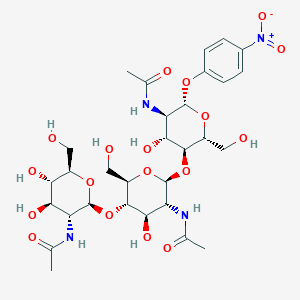

![Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13724992.png)
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)

